molecular formula C14H17IN2O3 B3863045 N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Cat. No. B3863045
M. Wt: 388.20 g/mol
InChI Key: YHTVOROMNMJUEG-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide, also known as IAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. IAA is a hydrazide derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.

Mechanism of Action

The mechanism of action of N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is not fully understood. However, it has been suggested that N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide may inhibit cancer cell growth by interfering with the cell cycle. It has also been suggested that N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide may induce apoptosis in cancer cells by activating the caspase cascade. Furthermore, N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been shown to protect cells from radiation-induced damage by scavenging free radicals.
Biochemical and Physiological Effects
N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide inhibits the growth of cancer cells by inducing apoptosis and interfering with the cell cycle. In vivo studies have shown that N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide inhibits the growth of tumor xenografts in mice. Additionally, N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been shown to protect cells from radiation-induced damage by scavenging free radicals. However, the physiological effects of N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide on humans are not known.

Advantages and Limitations for Lab Experiments

N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has several advantages and limitations for lab experiments. One of the major advantages of N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been shown to protect cells from radiation-induced damage. However, one of the major limitations of N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is its low solubility in water, which makes it difficult to administer in vivo. Furthermore, the toxicity of N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has not been fully evaluated, which limits its potential for clinical use.

Future Directions

There are several future directions for research on N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. One direction is to investigate the mechanism of action of N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide in more detail. Another direction is to evaluate the toxicity of N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route of N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide. Furthermore, the potential of N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide as a radioprotective agent needs to be further explored. Finally, the development of more soluble analogs of N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide may increase its potential for clinical use.
Conclusion
In conclusion, N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide, or N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide, is a chemical compound that has been extensively studied for its potential applications in scientific research. N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been investigated. While N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has shown promise as a potential anti-cancer and radioprotective agent, further research is needed to fully evaluate its potential for clinical use.

Scientific Research Applications

N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been studied for its potential applications in scientific research. One of the major applications of N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is in the field of cancer research. N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide has been investigated for its potential as a radioprotective agent. It has been shown to protect cells from radiation-induced damage by scavenging free radicals.

properties

IUPAC Name

N-[(E)-1-(3-iodophenyl)ethylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IN2O3/c1-10(11-4-3-5-12(15)8-11)16-17-13(18)9-14(2)19-6-7-20-14/h3-5,8H,6-7,9H2,1-2H3,(H,17,18)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTVOROMNMJUEG-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1(OCCO1)C)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1(OCCO1)C)/C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
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N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
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N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
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N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
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N'-[1-(3-iodophenyl)ethylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide

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